molecular formula C11H8F2N2O B15337659 8,10-Difluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one

8,10-Difluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one

Cat. No.: B15337659
M. Wt: 222.19 g/mol
InChI Key: GPHPMLUSPHELGV-UHFFFAOYSA-N
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Description

8,10-Difluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one is a synthetic chemical building block based on the privileged dihydropyrazinoindolone scaffold, a structure of high interest in medicinal chemistry for developing novel therapeutic agents. Compounds within this structural class have demonstrated a range of promising biological activities in scientific research. Published studies on similar analogs indicate potential research applications as metal-chelating inhibitors targeting viral polymerases, showing activity against pathogens such as Hepatitis C virus (HCV), Dengue virus (DENV), and Yellow Fever virus (YFV) . Furthermore, this chemotype is under investigation for its anti-inflammatory properties, with recent research identifying related derivatives as potential inhibitors of NLRP3 inflammasome-driven pyroptosis, a key inflammatory cell death pathway . The specific incorporation of fluorine atoms at the 8 and 10 positions is a common strategy in drug design to potentially influence properties like metabolic stability, membrane permeability, and binding affinity. This product is intended for research purposes, such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a synthetic intermediate for further chemical exploration. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H8F2N2O

Molecular Weight

222.19 g/mol

IUPAC Name

8,10-difluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one

InChI

InChI=1S/C11H8F2N2O/c12-6-1-2-8-7(5-6)9(13)10-11(16)14-3-4-15(8)10/h1-2,5H,3-4H2,(H,14,16)

InChI Key

GPHPMLUSPHELGV-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=C(C=C(C=C3)F)C(=C2C(=O)N1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary synthetic routes for 8,10-Difluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one involves the intramolecular aza-Michael addition of readily available α,β-unsaturated esters. This reaction is catalyzed by a range of organic and inorganic bases (5–10 mol%), allowing for a fast (30 min) and regioselective ring-closing reaction to be performed in high yields under simple operational conditions . Another method involves the metal-free construction of dihydropyrazino[2,3-b]indoles from 2-aminoacetophenones, isocyanates, and 1,2-diamines, using a Brønsted acid/iodine co-mediated approach in 2-MeTHF as a green solvent at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes provide a foundation for scalable production. The use of eco-friendly solvents and mild reaction conditions makes these methods suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

8,10-Difluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions include various substituted and oxidized derivatives of the parent compound, which can exhibit different chemical and biological properties.

Mechanism of Action

The mechanism by which 8,10-Difluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Challenges in Synthesizing 8,10-Difluoro Derivatives

Introducing fluorine at positions 8 and 10 may demand regioselective electrophilic fluorination or the use of pre-fluorinated indole precursors. For example, 8-fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one (C₁₁H₉FN₂O, mono-isotopic mass 204.0699) has been documented , while 7,7-difluoro analogs are synthesized via similar protocols . The 8,10-difluoro variant’s synthesis remains unverified but could leverage these methods with tailored substrates.

Comparison with Similar Compounds

Structural and Functional Modifications

The table below summarizes key analogs and their substituents:

Compound Name Substituents Biological Activity Key References
8-Fluoro-3,4-dihydropyrazinoindolone 8-F Serotonin receptor modulation
5-Chloro-3,4-dihydropyrazinoindolone 5-Cl Antiproliferative (EGFR/BRAF)
7,7-Difluoro-3,4-dihydropyrazinoindolone 7,7-F₂ Undisclosed (structural analog)
8,10-Difluoro-3,4-dihydropyrazinoindolone 8,10-F₂ Hypothesized dual kinase inhibition

Structure-Activity Relationships (SAR)

  • Fluorine Substitution : Fluorine at position 8 enhances 5-HT receptor affinity by reducing electron density in the indole ring, favoring π-π stacking . Difluoro substitution (8,10) may further optimize pharmacokinetics.
  • Chlorine vs. Fluorine : Chlorine at position 5 increases steric bulk, favoring BRAF inhibition (e.g., Compound VI, IC₅₀ = 0.15 µM) over EGFR .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8,10-Difluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one?

  • Methodological Answer : The compound can be synthesized via sequential reactions of 2-indolylmethyl acetates with α-amino acids, as demonstrated in pyrazinoindole derivatives. For example, substituting fluorine atoms at positions 8 and 10 may involve electrophilic fluorination or halogen exchange under controlled conditions. Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are also viable for introducing functional groups post-synthesis .
  • Key Data :

Reagents/ConditionsYield (%)Purity (HPLC)Reference
Pd(OAc)₂, SPhos ligand68–81>95%
NaBH₄ in THF6490%

Q. How is the compound characterized using spectroscopic methods?

  • Methodological Answer : Utilize a combination of ¹H/¹³C NMR to confirm regioselectivity of fluorine substitution and ring fusion. IR spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .

Q. What are the key structural features influencing its reactivity?

  • Methodological Answer : The fused pyrazinoindole scaffold introduces steric hindrance, affecting nucleophilic substitution at fluorinated positions. The electron-withdrawing fluorine atoms at positions 8 and 10 enhance electrophilicity at adjacent carbons, facilitating cross-coupling reactions .

Q. What are the solubility and stability profiles under varying experimental conditions?

  • Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMF, DMSO) for reactions, and aqueous buffers (pH 4–9) for biological assays. Stability studies via accelerated degradation (40°C/75% RH) monitored by HPLC can identify decomposition pathways (e.g., hydrolysis of the lactam ring) .

Advanced Research Questions

Q. How can synthesis be optimized for high yield and purity in multigram-scale production?

  • Methodological Answer : Employ continuous flow reactors to enhance heat/mass transfer and reduce side reactions. Optimize catalyst loading (e.g., 5 mol% Pd) and solvent systems (e.g., toluene/EtOH mixtures) to improve atom economy. Use inline FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Q. How to resolve contradictory data in reaction outcomes (e.g., variable yields)?

  • Methodological Answer : Conduct DOE (Design of Experiments) to isolate critical factors (temperature, solvent polarity, catalyst aging). For example, trace moisture in DMF may deactivate Pd catalysts, leading to inconsistent yields. Use Karl Fischer titration to validate solvent dryness .

Q. What computational methods predict binding interactions with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with enzymes like kinases. Validate predictions with SPR (Surface Plasmon Resonance) for binding kinetics (ka/kd) and ITC (Isothermal Titration Calorimetry) for thermodynamic profiling .

Q. How to evaluate regioselectivity in derivatization reactions?

  • Methodological Answer : Use isotopic labeling (²H/¹⁹F NMR) to track substituent incorporation. Competitive reactions with electron-rich/electron-poor aryl halides under identical conditions can quantify electronic effects on selectivity .

Q. What strategies mitigate metabolic instability in pharmacological studies?

  • Methodological Answer : Introduce steric shielding (e.g., tert-butyl groups) near metabolically labile sites. In vitro microsomal assays (human liver microsomes + NADPH) identify major oxidative pathways. Deuterium substitution at vulnerable C-H bonds can enhance half-life .

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